4-methoxybenzyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Description
The compound 4-methoxybenzyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate belongs to the tetrahydroquinolinone family, a class of heterocyclic compounds with a fused bicyclic structure comprising a hexahydroquinoline core and a ketone group. This scaffold is notable for its pharmacological versatility, including roles as P-glycoprotein (P-gp) inhibitors , calcium channel modulators , and antioxidant agents . The target compound features a 4-ethylphenyl substituent at the 4-position and a 4-methoxybenzyl ester at the 3-position, distinguishing it from analogs with varying aryl/heteroaryl groups and ester functionalities.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c1-4-18-8-12-20(13-9-18)25-24(17(2)28-22-6-5-7-23(29)26(22)25)27(30)32-16-19-10-14-21(31-3)15-11-19/h8-15,25,28H,4-7,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUQBEUCGWSUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)OCC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxybenzyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a derivative of quinoline that has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and anti-inflammatory activities. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 365.45 g/mol. The compound features a quinoline core with various substituents that contribute to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of quinoline derivatives, including the compound . The MTT assay has been a common method to evaluate the cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Research Findings:
- In vitro Studies : The compound demonstrated significant cytotoxic effects on MCF-7 cells with an IC50 value comparable to established chemotherapeutics like Doxorubicin .
- Mechanism of Action : The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation pathways.
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria.
Research Findings:
- Minimum Inhibitory Concentration (MIC) : The compound showed promising antibacterial activity with MIC values ranging from 6 mg/ml to 12 mg/ml against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Mode of Action : It is suggested that the compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory properties were evaluated using various in vivo models.
Research Findings:
- Cytokine Inhibition : The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models .
- Mechanism : It is believed that the compound modulates inflammatory pathways through inhibition of NF-kB signaling.
Synthesis Methods
The synthesis typically involves multi-step reactions starting from readily available starting materials. A common method includes:
- Formation of Quinoline Core : Using cyclization reactions involving substituted phenyl groups.
- Functionalization : Introducing methoxy and ethyl groups through electrophilic aromatic substitution reactions.
Case Studies
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic properties. Research indicates that derivatives of quinoline compounds can exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that quinoline derivatives demonstrate significant antibacterial and antifungal properties. For instance, compounds similar to 4-methoxybenzyl 4-(4-ethylphenyl)-2-methyl-5-oxo have been tested against various pathogens with promising results .
- Anticancer Properties : The structural features of this compound suggest potential anticancer activity. Various studies have reported that certain quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in cancerous cells .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing novel heterocyclic compounds with enhanced biological activities. The synthetic pathways often involve reactions like cyclization and functional group modifications that yield new derivatives with tailored properties .
Material Science
In material science, quinoline derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and as luminescent materials. The unique electronic properties of these compounds make them suitable candidates for developing advanced materials in electronics .
Case Study 1: Antimicrobial Activity
A study conducted on a series of quinoline derivatives, including the target compound, demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound effectively inhibits bacterial growth at low concentrations .
Case Study 2: Anticancer Efficacy
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell viability, suggesting that the compound could be developed into a therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Variations
The hexahydroquinoline core is conserved across analogs, but substituents at the 4-position (aryl/heteroaryl) and 3-position (ester groups) critically influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Hexahydroquinoline Derivatives
Key Observations:
- Chlorinated analogs (e.g., 8b with 2-chlorophenyl) exhibit higher molecular weights and melting points (132–134°C) due to increased van der Waals interactions .
3-Position Ester Groups :
- The 4-methoxybenzyl ester introduces an aromatic, electron-rich moiety, contrasting with aliphatic esters (e.g., octadecyl in 8b) or heteroaromatic groups (e.g., pyridin-3-yl methyl in B8). This may reduce crystallinity compared to long-chain esters but enhance π-π stacking in receptor binding .
- Methyl esters (e.g., ) have simpler steric profiles, favoring compact crystal packing with intermolecular N–H···O hydrogen bonds .
Physicochemical Properties
Table 2: Physical Properties of Selected Analogs
- Melting Points : Long-chain esters (e.g., octadecyl in 8b) exhibit higher melting points due to stronger intermolecular forces, whereas aromatic esters (e.g., 4-methoxybenzyl) may have lower thermal stability .
- Solubility : The target compound’s 4-methoxybenzyl group likely improves solubility in polar aprotic solvents (e.g., DMSO) compared to aliphatic esters but remains less soluble than methyl esters .
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Quantity (mmol) | Solvent | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| Aldehyde derivative | 1.2 | Ethanol | 80 | 6 |
| Cyclohexane-1,3-dione | 1.0 | Ethanol | 80 | 6 |
| Ammonium acetate | 2.5 | – | – | – |
Basic: How can the structural integrity of the compound be validated?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to confirm substituent positions. For example, the methoxybenzyl group shows a singlet at δ 3.8 ppm (OCH) and aromatic protons between δ 6.8–7.4 ppm .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Monoclinic systems (space group P2/c) with unit cell parameters (e.g., a = 13.628 Å, β = 98.39°) are typical for hexahydroquinoline derivatives .
Q. Table 2: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2/c |
| Unit cell volume (ų) | 1696.0 |
| Hydrogen bonds (N–H···O) | 2.89–3.12 Å |
Advanced: How do substituents (e.g., methoxybenzyl, ethylphenyl) influence bioactivity?
Methodological Answer:
Substituents modulate electronic and steric properties, affecting biological activity:
- Methoxybenzyl : Enhances lipophilicity, improving membrane permeability. Compare with bromo/hydroxy substituents, which reduce activity due to polar interactions .
- Ethylphenyl : Introduces steric bulk, potentially disrupting enzyme binding pockets. Contrast with smaller groups (e.g., methyl), which may enhance affinity .
Experimental Design : - Synthesize analogs with varied substituents.
- Test against target enzymes (e.g., calcium channels) using patch-clamp assays or microbial growth inhibition (MIC values for antimicrobial activity) .
Advanced: How to resolve contradictions in reported biological data for hexahydroquinoline derivatives?
Methodological Answer:
Address discrepancies via:
- Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Structural Confirmation : Ensure purity (>95% by HPLC) and verify stereochemistry (CD spectroscopy or chiral HPLC) .
- Computational Modeling : Perform DFT studies to predict binding modes and compare with crystallographic data .
Example : Antimicrobial results may conflict due to differences in bacterial strains or solvent effects (DMSO vs. aqueous buffers). Re-test under controlled conditions .
Methodological: What strategies improve yield during purification?
Methodological Answer:
Optimize recrystallization and chromatography:
- Solvent Selection : Use ethanol/water mixtures (3:1 v/v) for high recovery of crystalline product .
- Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) to separate diastereomers .
- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) to guide drying conditions .
Methodological: How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation products using LC-MS .
- Oxidative Stability : Add hydrogen peroxide (3%) and analyze by -NMR for oxidation of ethylphenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
